molecular formula C7H9NO2S B1518992 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid CAS No. 89776-65-8

3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B1518992
CAS No.: 89776-65-8
M. Wt: 171.22 g/mol
InChI Key: VHYZAYLRCNHMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound may alter gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their functions. For instance, thiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby exerting cytotoxic effects on cancer cells . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can inhibit key enzymes in metabolic pathways, leading to alterations in the production and utilization of metabolites . These interactions can impact cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize to the nucleus, where they can interact with DNA or nuclear proteins . This localization can impact gene expression and other nuclear processes .

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYZAYLRCNHMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid
Reactant of Route 6
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.